molecular formula C9H15IO5 B14254756 Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol CAS No. 329329-67-1

Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol

Cat. No.: B14254756
CAS No.: 329329-67-1
M. Wt: 330.12 g/mol
InChI Key: ZRNYBJORZRHUOH-UHFFFAOYSA-N
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Description

Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol is a chemical compound with the molecular formula C₇H₁₃IO₄. This compound is characterized by the presence of an acetic acid group and an iodoprop-2-ynoxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol typically involves the reaction of acetic acid with 2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of biochemical pathways and the alteration of cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol is unique due to its specific iodoprop-2-ynoxy group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specialized applications where specific reactivity is required .

Properties

CAS No.

329329-67-1

Molecular Formula

C9H15IO5

Molecular Weight

330.12 g/mol

IUPAC Name

acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol

InChI

InChI=1S/C7H11IO3.C2H4O2/c8-2-1-4-10-6-7-11-5-3-9;1-2(3)4/h9H,3-7H2;1H3,(H,3,4)

InChI Key

ZRNYBJORZRHUOH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C(COCCOCC#CI)O

Origin of Product

United States

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